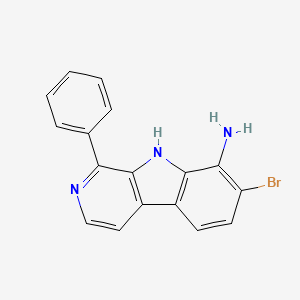
7-Bromo-1-phenyl-9H-beta-carbolin-8-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromo-1-phenyl-9H-beta-carbolin-8-amine is a synthetic compound belonging to the β-carboline family. β-Carbolines are a class of indole-containing heterocyclic compounds known for their diverse biological activities. These compounds are widely distributed in nature and have been the focus of extensive research due to their potential pharmacological applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the Pictet-Spengler reaction, which involves the condensation of tryptamine with an aldehyde or ketone, followed by cyclization to form the β-carboline core . The bromine and phenyl groups can be introduced through subsequent halogenation and Friedel-Crafts acylation reactions, respectively.
Industrial Production Methods
Industrial production of β-carboline derivatives often employs metal-catalyzed reactions due to their efficiency and selectivity. For example, palladium-catalyzed direct dehydrogenative annulation reactions have been used to synthesize β-carboline derivatives from indole carboxaldehydes and internal alkynes . These methods are scalable and can be optimized for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
7-Bromo-1-phenyl-9H-beta-carbolin-8-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its dihydro or tetrahydro derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products
The major products formed from these reactions include N-oxides, dihydro or tetrahydro derivatives, and substituted β-carboline derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex β-carboline derivatives.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 7-Bromo-1-phenyl-9H-beta-carbolin-8-amine involves its interaction with various molecular targets and pathways. It is known to bind to benzodiazepine receptors, modulating the activity of neurotransmitters in the central nervous system . This interaction leads to its sedative and anxiolytic effects. Additionally, the compound may inhibit certain enzymes and signaling pathways involved in cancer cell proliferation and viral replication .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Harmine: Another β-carboline derivative with similar pharmacological properties.
Norharmane: Known for its neuroprotective and anticancer activities.
Tetrahydro-β-carboline: A partially saturated derivative with distinct biological activities.
Uniqueness
7-Bromo-1-phenyl-9H-beta-carbolin-8-amine is unique due to the presence of the bromine and phenyl groups, which enhance its binding affinity to molecular targets and improve its pharmacokinetic properties. These structural modifications contribute to its potent biological activities and make it a valuable compound for further research and development .
Eigenschaften
CAS-Nummer |
160065-99-6 |
|---|---|
Molekularformel |
C17H12BrN3 |
Molekulargewicht |
338.2 g/mol |
IUPAC-Name |
7-bromo-1-phenyl-9H-pyrido[3,4-b]indol-8-amine |
InChI |
InChI=1S/C17H12BrN3/c18-13-7-6-11-12-8-9-20-15(10-4-2-1-3-5-10)17(12)21-16(11)14(13)19/h1-9,21H,19H2 |
InChI-Schlüssel |
ADLIKHVYECASPG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC=CC3=C2NC4=C3C=CC(=C4N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(3,4-dihydroxyphenyl)methyl]-2-ethyl-3,4-dihydro-1H-isoquinoline-6,7-diol;hydrobromide](/img/structure/B12557349.png)



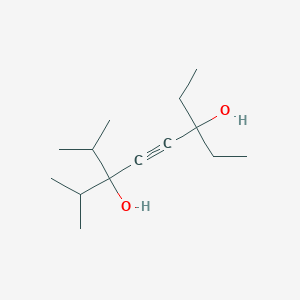
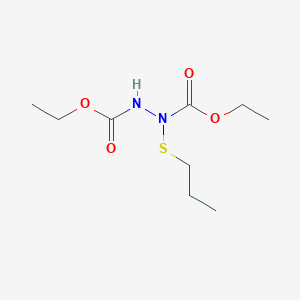

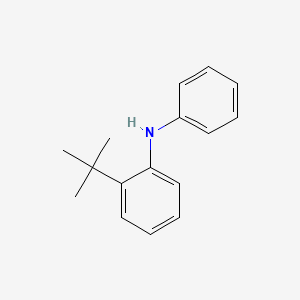
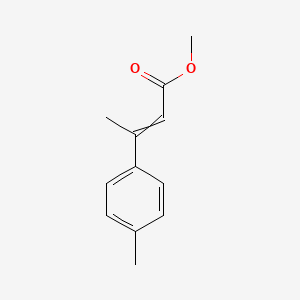
![1-Benzyl-2-[2-(pyridin-2-yl)ethenyl]pyridin-1-ium iodide](/img/structure/B12557402.png)
![9-Chloro-10-{[4-(methoxycarbonyl)phenyl]methyl}acridin-10-ium chloride](/img/structure/B12557408.png)
![3-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]-9-octyl-9H-carbazole](/img/structure/B12557415.png)
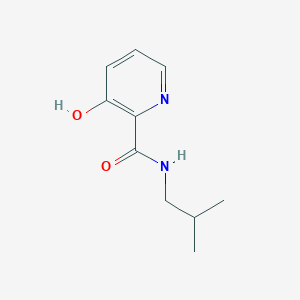
![Dimethyl [(5-chloroquinolin-8-yl)oxy]propanedioate](/img/structure/B12557419.png)
